Ferroptosis-IN-4 Ferroptosis-IN-4
Brand Name: Vulcanchem
CAS No.:
VCID: VC16602293
InChI: InChI=1S/C17H23N3O2.ClH/c1-13-17(22)16(21)9-10-20(13)15-7-5-14(6-8-15)19(4)12-11-18(2)3;/h5-10,22H,11-12H2,1-4H3;1H
SMILES:
Molecular Formula: C17H24ClN3O2
Molecular Weight: 337.8 g/mol

Ferroptosis-IN-4

CAS No.:

Cat. No.: VC16602293

Molecular Formula: C17H24ClN3O2

Molecular Weight: 337.8 g/mol

* For research use only. Not for human or veterinary use.

Ferroptosis-IN-4 -

Specification

Molecular Formula C17H24ClN3O2
Molecular Weight 337.8 g/mol
IUPAC Name 1-[4-[2-(dimethylamino)ethyl-methylamino]phenyl]-3-hydroxy-2-methylpyridin-4-one;hydrochloride
Standard InChI InChI=1S/C17H23N3O2.ClH/c1-13-17(22)16(21)9-10-20(13)15-7-5-14(6-8-15)19(4)12-11-18(2)3;/h5-10,22H,11-12H2,1-4H3;1H
Standard InChI Key CWEFSCNNSFOMAD-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)C=CN1C2=CC=C(C=C2)N(C)CCN(C)C)O.Cl

Introduction

Molecular Mechanisms of Ferroptosis and Relevance to Ferroptosis-IN-4

Ferroptosis is driven by the accumulation of lipid peroxides due to the failure of glutathione peroxidase 4 (GPX4), the primary enzyme that reduces lipid hydroperoxides using glutathione (GSH) . Key regulators include:

  • GPX4: Directly neutralizes lipid peroxides; its inhibition by compounds like RSL3 induces ferroptosis .

  • System Xc⁻: A cystine/glutamate antiporter (comprising SLC7A11 and SLC3A2) that supplies cysteine for GSH synthesis. Erastin, a system Xc⁻ inhibitor, depletes GSH and sensitizes cells to ferroptosis .

  • ACSL4 and LPCAT3: Enzymes that incorporate polyunsaturated fatty acids (PUFAs) into membrane lipids, making cells prone to peroxidation .

Ferroptosis-IN-4 likely interferes with these pathways, possibly by enhancing GPX4 activity, scavenging lipid radicals, or chelating iron. For example, liproxstatin-1 and ferrostatin-1 are known ferroptosis inhibitors that block lipid peroxidation , suggesting Ferroptosis-IN-4 may operate through similar mechanisms.

Iron Metabolism and Ferroptosis-IN-4

Iron overload is a hallmark of ferroptosis, as iron catalyzes Fenton reactions that generate hydroxyl radicals, exacerbating lipid peroxidation . Key iron regulators include:

  • Transferrin Receptor 1 (TFR1): Mediates iron uptake via transferrin-bound iron .

  • Ferritinophagy: Degradation of ferritin by NCOA4 releases stored iron, amplifying oxidative stress .

Ferroptosis-IN-4 may mitigate iron toxicity by:

  • Inhibiting TFR1-dependent iron uptake.

  • Blocking NCOA4-mediated ferritinophagy .

  • Enhancing iron export via SLC40A1 .

Therapeutic Applications in Cancer

Ferroptosis induction is a promising strategy against apoptosis-resistant cancers . Conversely, ferroptosis inhibitors like Ferroptosis-IN-4 could protect healthy cells during chemotherapy or target diseases with excessive cell death (e.g., neurodegeneration).

Synergy with Immunotherapy

CD8⁺ T cells promote tumor ferroptosis by releasing IFN-γ, which downregulates SLC7A11 and SLC3A2 . Ferroptosis-IN-4 might enhance immunotherapy efficacy by preventing off-target ferroptosis in immune cells.

Resistance Mechanisms

Cancer cells resist ferroptosis via:

  • GPX4 Upregulation: Common in mesenchymal tumors .

  • FSP1 Coenzyme Q10 System: Compensates for GPX4 loss .

  • Hippo/YAP Pathway: Suppresses ACSL4 and TFR1 .

Ferroptosis-IN-4 could overcome resistance by targeting these bypass pathways.

Challenges and Future Directions

Biomarker Development

No validated biomarkers exist for ferroptosis inhibition. Potential candidates include:

  • Lipid Peroxide Levels: Measured via BODIPY-C11 staining .

  • GPX4 Activity: Assessed via immunoblotting .

Toxicity Concerns

Systemic iron chelation may cause anemia, necessitating targeted delivery systems for Ferroptosis-IN-4 .

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